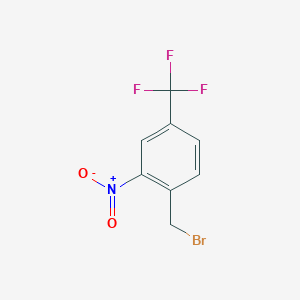

![molecular formula C13H11NO2 B1143157 1,2-Benzenediol, 3-[(phenylimino)methyl]- CAS No. 168915-06-8](/img/structure/B1143157.png)

1,2-Benzenediol, 3-[(phenylimino)methyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenediol, 3-[(phenylimino)methyl]-, also known as salenH2, is a versatile ligand that has been widely used in various fields of chemistry. SalenH2 is a Schiff base ligand that is synthesized from salicylaldehyde and ethylenediamine. The resulting compound is a chelating agent that can form complexes with various metal ions. SalenH2 has been extensively studied for its potential applications in catalysis, material science, and biomedicine.

Scientific Research Applications

Synthesis and Material Applications

- Dye and Pigment Production : 1,2-Benzenediol derivatives are used in the synthesis of dyes and pigments. For instance, pyrocatechol, a related compound, is utilized in the preparation of dyes for various applications including cosmetics for eyelashes and eyebrows due to its color properties and chemical reactivity (Andersen & Carisen, 1988).

- Microcapsule Formation : Innovations in material science have led to the development of microcapsules containing imidazole derivatives for use as latent curing agents in epoxy resins. This application demonstrates the utility of 1,2-Benzenediol derivatives in creating advanced materials with specific functional properties (Li et al., 2017).

Biological and Chemical Research

- Antimicrobial Agents : Studies have shown the synthesis of benzimidazole-based Schiff base copper(II) complexes derived from 1,2-Benzenediol analogs, exhibiting significant antimicrobial activities. Such compounds have been tested against various bacterial strains, indicating their potential as novel antimicrobial agents (Paul et al., 2015).

- Antioxidant Properties : The synthesis and evaluation of benzimidazole derivatives have highlighted their antioxidant capabilities. These findings support the exploration of 1,2-Benzenediol derivatives in the development of new antioxidant agents, which could have significant implications for health and disease prevention (Saini et al., 2016).

Environmental and Analytical Chemistry

- Aerosol Formation Studies : Research into the gas-phase oxidation of catechol, a close relative of 1,2-Benzenediol, has provided insights into the formation of secondary organic aerosol (SOA) components. Such studies are crucial for understanding the atmospheric chemistry and environmental impact of biomass burning (Finewax et al., 2018).

Chemical Synthesis and Methodology

- Synthetic Methodologies : The development of novel synthetic routes for creating 1,2-Benzenediol derivatives showcases the compound's versatility in organic synthesis. For example, efficient methodologies for synthesizing benzimidazoles in high-temperature water highlight the ongoing innovation in green chemistry and the potential for 1,2-Benzenediol derivatives in sustainable chemical practices (Dudd et al., 2003).

properties

IUPAC Name |

3-(phenyliminomethyl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-8-4-5-10(13(12)16)9-14-11-6-2-1-3-7-11/h1-9,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCNVDHSEBASIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425183 |

Source

|

| Record name | 1,2-Benzenediol, 3-[(phenylimino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenediol, 3-[(phenylimino)methyl]- | |

CAS RN |

141281-43-8 |

Source

|

| Record name | 1,2-Benzenediol, 3-[(phenylimino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

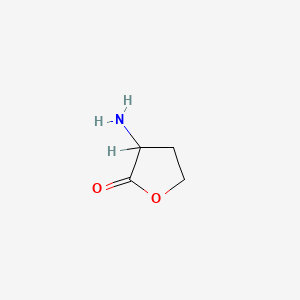

![Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B1143080.png)

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enyl-1-piperazinyl]-phenylmethyl]-N,N-diethylbenzamide](/img/structure/B1143094.png)